Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI)
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Overview
Description
Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) is a complex organic compound with the molecular formula C19H14N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) typically involves the coupling of naphthofuran derivatives with pyridine-based compounds. One common method includes the use of palladium-catalyzed reactions, which are known for their efficiency and selectivity . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions include various naphthoquinone and pyridine derivatives, which can have different functional groups attached depending on the specific reagents and conditions used .
Scientific Research Applications
Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an anti-cancer agent.
Industry: It can be used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione:
Naphtho[2,1-b]furan-1-one: A simpler derivative with applications in organic synthesis and material science.
Uniqueness
Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) is unique due to its combination of a naphthofuran core with a pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H14N2O2 |
---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C19H14N2O2/c22-18(21-15-7-9-20-10-8-15)11-14-12-23-17-6-5-13-3-1-2-4-16(13)19(14)17/h1-10,12H,11H2,(H,20,21,22) |
InChI Key |
SRDLYELOJDRFGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=NC=C4 |
Origin of Product |
United States |
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